molecular formula C7H16N2O3S B8732366 3-(Morpholin-4-yl)propane-1-sulfonamide

3-(Morpholin-4-yl)propane-1-sulfonamide

Cat. No.: B8732366
M. Wt: 208.28 g/mol
InChI Key: RZFGLHUCZXTUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholin-4-yl)propane-1-sulfonamide is a chemical compound of significant interest in biochemical and pharmaceutical research, featuring a morpholine ring coupled with a sulfonamide functional group. While its close structural analog, 3-(Morpholin-4-yl)propane-1-sulfonic acid (MOPS), is extensively validated as a buffering agent in biological systems with a pKa of 7.20 , this sulfonamide derivative is distinguished by its amide group. This key difference suggests potential as a versatile building block or intermediate in medicinal chemistry, particularly for the development of novel N-heteroaryl sulfonamide derivatives which have shown promise in immunology . The sulfonamide group is a privileged pharmacophore in drug discovery, known for its ability to confer favorable properties to candidate molecules. Researchers can leverage this compound in the synthesis of small molecule libraries, exploration of structure-activity relationships, and investigation of enzyme inhibition mechanisms. Its potential applications may span across various therapeutic areas, including the study of autoimmune diseases, given the documented activity of related sulfonamide compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, consulting the safety data sheet (SDS) and adhering to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonamide

InChI

InChI=1S/C7H16N2O3S/c8-13(10,11)7-1-2-9-3-5-12-6-4-9/h1-7H2,(H2,8,10,11)

InChI Key

RZFGLHUCZXTUOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCS(=O)(=O)N

Origin of Product

United States

Molecular Interactions and Biological Target Identification of 3 Morpholin 4 Yl Propane 1 Sulfonamide

Elucidation of Mechanism of Action at the Molecular Level

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action for 3-(Morpholin-4-yl)propane-1-sulfonamide as a bioactive molecule. This compound is widely utilized as a buffering agent in biological and biochemical studies due to its pKa of 7.20, which is effective for maintaining a stable pH in near-neutral conditions. wikipedia.org However, its activity beyond this buffering capacity, particularly in the context of enzyme inhibition or receptor modulation, is not well-documented.

Enzyme Inhibition Studies

Despite the presence of a sulfonamide group, a well-known pharmacophore in a variety of enzyme inhibitors, specific studies investigating the inhibitory effects of this compound on key enzymes such as dihydropteroate (B1496061) synthase, carbonic anhydrase, and urease are not available in the current body of scientific literature.

While the broader class of sulfonamides is known to act as competitive inhibitors of dihydropteroate synthase in bacteria, and various sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrase isoforms, no such research has been published specifically for this compound. nih.gov Similarly, the potential for this compound to inhibit urease has not been explored in published research. A study on a structurally related compound, N-(3-morpholinopropyl)benzene-1,4-disulfonamide, did show inhibitory activity against certain carbonic anhydrase isoenzymes, but these findings cannot be directly extrapolated to this compound. researchgate.netnih.gov

Receptor Modulation and Ligand-Binding Investigations

There is currently no available scientific literature detailing receptor modulation or ligand-binding investigations for this compound. Research into the potential of this compound to interact with and modulate the function of biological receptors has not been a focus of published studies to date.

Identification of Specific Biological Targets

The identification of specific biological targets for a compound is a critical step in understanding its pharmacological potential. For this compound, this area remains largely unexplored.

Targeted Protein Binding Assays in In Vitro Systems

A comprehensive search of scientific databases yields no specific targeted protein binding assays conducted for this compound in in vitro systems. Consequently, there is no data available to identify specific protein interactions beyond its general use as a laboratory buffer.

Investigations into Enzyme-Compound Kinetics

In line with the absence of enzyme inhibition studies, there are no published investigations into the enzyme-compound kinetics of this compound. The determination of kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition requires dedicated experimental assays, which have not been reported for this compound.

Structural Basis of Molecular Recognition

Analysis of Key Residues in Binding Sites

There is currently no publicly available research that identifies specific biological targets for this compound. Consequently, no information exists on the key amino acid residues that would constitute its binding site. Molecular docking simulations or experimental studies such as X-ray crystallography or NMR spectroscopy would be required to identify a biological target and characterize the specific residues involved in the binding interaction.

Hydrogen Bonding and Hydrophobic Interactions

Without an identified biological target and a characterized binding pocket, a detailed analysis of the hydrogen bonding and hydrophobic interactions of this compound is not possible. While the molecule possesses functional groups capable of such interactions—the sulfonamide group can act as a hydrogen bond donor and acceptor, the morpholine (B109124) oxygen can act as a hydrogen bond acceptor, and the propane (B168953) and morpholine rings provide hydrophobic surfaces—the specific nature of these interactions is entirely dependent on the complementary residues within a protein's binding site.

Table 1: Potential Molecular Interactions of this compound

Interaction TypePotential Functional Group(s) on the Compound
Hydrogen Bond DonorSulfonamide (-NH2)
Hydrogen Bond AcceptorSulfonamide (-SO2-), Morpholine Oxygen (-O-)
Hydrophobic InteractionsPropane chain, Morpholine ring

This table is predictive and outlines the theoretical interaction capabilities of the molecule. No experimental data is available to confirm these interactions with a specific biological target.

Structure Activity Relationship Sar Studies of 3 Morpholin 4 Yl Propane 1 Sulfonamide Analogues

Systematic Exploration of Structural Variations and Their Impact on Biological Activity

The chemical structure of 3-(morpholin-4-yl)propane-1-sulfonamide offers several points for modification, allowing for a comprehensive investigation of its SAR. These modifications are typically categorized into three main regions: the propane (B168953) linker that connects the morpholine (B109124) ring and the sulfonamide group, the morpholine ring itself, and the terminal sulfonamide moiety.

The propane linker plays a significant role in determining the spatial orientation of the morpholine and sulfonamide groups, which in turn affects how the molecule interacts with its biological target. Studies on related series of compounds have shown that the length and rigidity of this alkyl chain are critical for optimal activity.

Research on N-alkylmorpholine derivatives has demonstrated a clear relationship between the length of the alkyl chain and antibacterial efficacy. chemrxiv.orgresearchgate.net While not directly studying the propane-1-sulfonamide (B152785) series, these findings suggest that a certain linker length is necessary to position the functional groups correctly for interaction with the target. For instance, in a series of N-alkylmorpholinium salts, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects, whereas those with shorter chains (less than 5 carbons) were inactive. chemrxiv.orgresearchgate.net This highlights the importance of the linker in providing sufficient length and lipophilicity for effective biological activity.

Furthermore, the rigidity of the linker can be modulated by introducing double bonds or cyclic structures. While specific studies on the this compound linker are limited, general principles of medicinal chemistry suggest that a more rigid linker could lock the molecule into a more bioactive conformation, potentially increasing potency. Conversely, a flexible linker allows the molecule to adopt various conformations to fit the binding site. The optimal level of flexibility is target-dependent.

Table 1: Impact of Propane Linker Modifications on Biological Activity in Related Morpholine Analogues

Modification to Propane LinkerGeneral Effect on ActivityRationale
Shortening the linker (<3 carbons) Decreased activityInsufficient length to bridge key interaction points in the target.
Lengthening the linker (4-5 carbons) Variable; may increase or decrease activityCan improve binding by reaching additional pockets or cause steric hindrance. chemsociety.org.ng
Optimal linker length Potentially 3-5 carbons for certain targetsBalances flexibility and the ability to span critical binding domains. chemsociety.org.ng
Introduction of rigidity (e.g., double bond) Can increase potencyRestricts conformational flexibility, locking the molecule in a more active conformation.

The introduction of substituents on the carbon atoms of the morpholine ring can have a significant impact on biological activity. For example, alkyl substitutions at the C-2 or C-3 positions can lead to an increase in anticancer activity in some series of morpholine-containing compounds. e3s-conferences.org The position and stereochemistry of these substituents are often critical. For instance, in a series of 2,6-disubstituted morpholine N-arylsulfonamides developed as γ-secretase inhibitors, the specific substitution pattern on the morpholine ring was key to their activity and improved metabolic profile. nih.gov

The nitrogen atom of the morpholine ring is a key basic center, and its pKa can be modulated by nearby substituents. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to binding at the target site. researchgate.net Replacing the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or tetrahydropyran, has been shown to significantly alter activity. For example, replacing a piperidine ring with a morpholine core in a series of Nav1.7 inhibitors initially reduced activity, which was then restored by other structural modifications. nih.gov In another study, replacement of a morpholine ring with a tetrahydropyranyl (THP) ring resulted in a loss of inhibitory activity against PC-PLC, suggesting the morpholinyl nitrogen is essential for activity in that context. nih.gov

Table 2: Influence of Substituents on the Morpholine Ring on Biological Activity in Analogous Compounds

ModificationGeneral Effect on ActivityRationale
Small alkyl groups (e.g., methyl) at C-2 or C-3 May increase potencyCan provide additional hydrophobic interactions with the target. e3s-conferences.org
Bulky substituents Often decreases activityCan cause steric clashes within the binding pocket.
Introduction of polar groups (e.g., hydroxyl) Can increase solubility and potentially add new hydrogen bonding interactionsMay improve pharmacokinetic properties. e3s-conferences.org
Replacement with piperidine Variable; can increase or decrease activityAlters the basicity and hydrogen bonding capacity of the ring. nih.gov
Replacement with tetrahydropyran Often decreases activityRemoves the basic nitrogen, which may be crucial for interaction. nih.gov

The sulfonamide group is a versatile functional group that can engage in important hydrogen bonding interactions with biological targets. nih.gov Modifications at the sulfonamide nitrogen (N-substitution) or on the sulfur atom can profoundly affect the compound's biological profile.

In many classes of sulfonamide-based drugs, the acidity of the sulfonamide proton and the orientation of the sulfonyl group are critical for activity. N-alkylation or N-arylation of the sulfonamide can modulate its electronic properties and introduce new steric and hydrophobic interactions. For example, in a series of N-arylsulfonyl-amino carboxamides, the nature of the aryl substituent on the sulfonamide was a key determinant of their inhibitory potency against the chemokine receptor CCR10.

Furthermore, replacing the sulfonamide linker with other functionalities, such as a carboxamide, has been shown to have a significant impact on activity. In one study of Mcl-1 inhibitors, replacing the sulfonamide linker with a carboxamide led to a substantial decrease in binding affinity, suggesting the sulfonamide group was crucial for the correct orientation of other parts of the molecule. nih.gov The sulfonamide's ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, are important features for molecular recognition. nih.gov

Table 3: Effect of Modifications at the Sulfonamide Moiety on Biological Activity in Related Sulfonamide Series

ModificationGeneral Effect on ActivityRationale
N-alkylation VariableCan increase lipophilicity and introduce new interactions, but may also disrupt essential hydrogen bonds.
N-arylation Often leads to significant changes in activityThe electronic and steric properties of the aryl ring can profoundly influence binding.
Replacement with a carboxamide Typically decreases activityAlters the geometry and hydrogen bonding capabilities of the linker. nih.gov
Introduction of substituents on an N-aryl group Can fine-tune activityElectron-donating or withdrawing groups can modulate the electronic properties of the sulfonamide.

Identification of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. patsnap.com For the this compound scaffold, the key pharmacophoric elements can be inferred from the SAR studies of related compounds.

Based on the analysis of related morpholine and sulfonamide-containing compounds, several structural features are likely essential for target recognition:

The Sulfonamide Group: This group is a crucial hydrogen bond donor and acceptor. The tetrahedral geometry of the sulfur atom and the electronic properties of the SO2 group are important for interaction with polar residues in the active site of a target protein.

The Propane Linker: The three-carbon chain provides the necessary spacing and flexibility to correctly position the morpholine ring and the sulfonamide group for simultaneous interaction with their respective binding sites on the target. The length of this linker is often critical for optimal activity. nih.gov

Morpholine Ring: This part of the molecule often contributes to the compound's pharmacokinetic properties, such as solubility and metabolic stability. It also acts as a key binding element, with its basic nitrogen and hydrogen bond-accepting oxygen being crucial for anchoring the molecule to the target. researchgate.netnih.gov

Propane Linker: The primary role of the linker is to provide the optimal spatial arrangement of the two key functional groups (morpholine and sulfonamide). Its length and flexibility are fine-tuned to maximize the binding affinity. nih.gov An inappropriate linker length can lead to a significant loss of activity. chemrxiv.orgresearchgate.net

Sulfonamide Moiety: This group is often involved in the key protein-ligand interactions that determine the compound's potency. It frequently forms strong hydrogen bonds with backbone amides or specific amino acid side chains in the active site. Modifications to this group can dramatically alter the binding affinity and selectivity of the compound. nih.govnih.gov

Development of SAR Models for Predictive Design

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of modern drug discovery, enabling the transition from empirical screening to rational, predictive design of novel therapeutic agents. For analogues of this compound, the establishment of such models is crucial for efficiently navigating the chemical space to identify candidates with enhanced potency and selectivity. This process involves the systematic analysis of how modifications to the chemical structure influence biological activity, leading to the generation of a predictive framework that can guide the synthesis of future analogues.

The initial phase in developing a predictive SAR model involves the generation of a diverse dataset of analogues with corresponding biological activity data. This typically includes modifications at key positions of the this compound scaffold, such as the morpholine ring, the propane linker, and the sulfonamide group, as well as any appended aromatic or heterocyclic systems. The biological activity, whether it be enzyme inhibition, receptor binding affinity, or another relevant measure, is quantified for each analogue.

Once a sufficiently large and diverse dataset is compiled, computational methods are employed to build the SAR model. A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to establish a mathematical correlation between the chemical structures of the analogues and their biological activities. This is achieved by calculating a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as:

1D descriptors: These include basic molecular properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area.

By employing statistical techniques such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like random forest and support vector machines, a QSAR model is constructed that relates a combination of these descriptors to the observed biological activity.

A critical aspect of developing a reliable predictive model is its validation. This is typically performed using both internal and external validation methods. Internal validation techniques, such as leave-one-out cross-validation, assess the model's robustness and predictive power using the initial dataset. For external validation, the dataset is initially divided into a training set, used to build the model, and a test set, which is kept separate and used to evaluate the model's ability to predict the activity of compounds it has not been trained on. A well-validated QSAR model will demonstrate high correlation coefficients and low error values for both the training and test sets.

The insights gained from a validated QSAR model are invaluable for predictive design. The model can identify which molecular properties are most influential in determining biological activity. For instance, the model might reveal that increased lipophilicity in a certain region of the molecule is positively correlated with activity, while steric bulk in another area is detrimental. These findings provide a clear rationale for the design of new analogues with a higher probability of success.

For the this compound series, a hypothetical QSAR study might yield a predictive model that can be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This in silico screening significantly reduces the time and resources required compared to traditional high-throughput screening of physical compounds.

To illustrate the data that would underpin such a model, the following interactive table presents hypothetical data for a series of this compound analogues, showcasing variations in substituents and their corresponding biological activity (e.g., IC50 values).

Compound IDR1-Substituent (on Morpholine)R2-Substituent (on Sulfonamide)LogPMolecular WeightBiological Activity (IC50, nM)
1HPhenyl2.5298.38500
2H4-Chlorophenyl3.2332.82150
3H4-Methoxyphenyl2.6328.41300
4HNaphthyl3.8348.4480
52-MethylPhenyl2.8312.41450
62-Methyl4-Chlorophenyl3.5346.85120
7HThienyl2.1304.41600
8HPyridyl1.9299.37750

This data could then be used to develop a QSAR model to predict the activity of new, unsynthesized analogues, thereby guiding the drug design process. The ultimate goal is to create a feedback loop where the predictive model informs the design of new compounds, which are then synthesized and tested, and the resulting data is used to further refine and improve the model.

Preclinical Biological Evaluation of 3 Morpholin 4 Yl Propane 1 Sulfonamide and Derivatives in Vitro and Ex Vivo Models

Assessment of Specific Biological Activities

The inherent chemical properties of the morpholine (B109124) ring and the sulfonamide group suggest a broad spectrum of potential biological activities. The following sections detail the observed in vitro activities of derivatives that share these core structural motifs.

In Vitro Antimicrobial Activity against Pathogenic Microorganisms

Sulfonamides have a well-established history as antimicrobial agents. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.govmdpi.com The introduction of a morpholine moiety can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial spectrum or potency.

Research on various sulfonamide derivatives has demonstrated a broad range of antibacterial and antifungal activities. mdpi.com For instance, certain novel sulfonamides have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Some studies have explored the antimicrobial potential of compounds that hybridize a sulfonamide with other heterocyclic systems, revealing promising activity against various microbial strains. mdpi.com

Table 1: Illustrative In Vitro Antimicrobial Activity of Morpholino-Sulfonamide Derivatives

Derivative Target Microorganism Activity Metric (e.g., MIC, Zone of Inhibition) Reference
Thienopyrimidine-sulfadiazine hybrid S. aureus Enhanced antibacterial activity compared to sulfadiazine (B1682646) alone mdpi.com

Note: MIC = Minimum Inhibitory Concentration.

In Vitro Anticancer Activity in Cell-Based Assays

The sulfonamide scaffold is a recognized pharmacophore in the design of anticancer agents, with some derivatives exhibiting significant cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis. nih.gov

Studies on novel sulfonamide derivatives have demonstrated their potential to inhibit the proliferation of human cancer cells. For example, some sulfonamide derivatives have shown cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. nih.gov The presence of a morpholine ring in some anticancer compounds suggests its potential role in enhancing efficacy or modulating pharmacological properties.

The following table presents representative data from studies on sulfonamide derivatives, highlighting their potential as anticancer agents.

Table 2: Representative In Vitro Anticancer Activity of Sulfonamide Derivatives

Derivative Cancer Cell Line Activity Metric (e.g., IC50, GI50) Reference
2,5-Dichlorothiophene-3-sulfonamide HeLa, MDA-MB-231, MCF-7 GI50: 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM nih.gov

Note: IC50 = half maximal inhibitory concentration; GI50 = half maximal growth inhibition.

In Vitro Anti-Inflammatory Activity in Cellular Models

Certain sulfonamide derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanisms underlying these effects can involve the inhibition of inflammatory mediators and enzymes. For instance, some sulfonamides have been shown to reduce the production of pro-inflammatory cytokines.

While direct experimental data for the anti-inflammatory activity of 3-(Morpholin-4-yl)propane-1-sulfonamide is not available, the known anti-inflammatory properties of some sulfonamides suggest this as a potential area of activity. For example, propyl-propane thiosulfonate (PTSO), an organosulfur compound, has demonstrated intestinal anti-inflammatory effects in experimental models. nih.gov

Other Identified Biological Activities (e.g., antiviral, anticonvulsant, antioxidant)

The structural features of this compound suggest the possibility of other biological activities. The sulfonamide moiety is present in a variety of drugs with diverse therapeutic applications. nih.gov

Antiviral Activity: The sulfonamide functional group is a component of some antiviral drugs.

Anticonvulsant Activity: Some sulfonamide derivatives have been explored for their potential as anticonvulsant agents.

Antioxidant Activity: The potential for antioxidant activity is another area of interest for novel sulfonamide compounds.

Methodological Considerations for In Vitro Bioassays

The preclinical evaluation of compounds like this compound and its derivatives relies on a variety of established in vitro bioassays to determine their biological activities.

Cell Culture Models and Assay Formats

The selection of appropriate cell culture models is critical for obtaining relevant and reproducible data. For anticancer activity screening, a panel of human cancer cell lines representing different tumor types is often used. nih.gov Common cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and various colon cancer cell lines. nih.govnih.gov

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound. mdpi.com Other assays, such as those that measure DNA synthesis or apoptosis (e.g., Annexin V binding assay), provide more specific information about the mechanism of action. nih.gov

For antimicrobial activity, standard methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar (B569324) diffusion methods to assess zones of inhibition. mdpi.com These assays are performed using a range of pathogenic bacterial and fungal strains. nih.govmdpi.com

Quantitative Measurement Techniques for Biological Response

The preclinical evaluation of novel chemical entities such as this compound and its derivatives in in vitro and ex vivo models is crucial for determining their potential therapeutic effects. A variety of quantitative measurement techniques are employed to assess the biological responses elicited by these compounds at the cellular and tissue levels. These assays are designed to provide robust and reproducible data on the compound's activity, potency, and mechanism of action.

A fundamental aspect of this evaluation involves assessing the impact of the compounds on cell viability and proliferation. Techniques such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly utilized. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In a typical experiment, various concentrations of a test compound are incubated with cultured cells, and the resulting data can be used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency in inhibiting cell growth.

Another important area of investigation is the potential for these compounds to modulate enzymatic activity. Enzyme inhibition assays are performed to quantify the extent to which a compound interferes with a specific enzyme's function. For instance, if a derivative of this compound is hypothesized to target a particular kinase, an in vitro kinase assay would be conducted. The results are often expressed as an IC₅₀ value, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

The anti-inflammatory potential of these compounds can be quantitatively assessed by measuring their effect on the production of inflammatory mediators. Ex vivo models, such as cultured primary immune cells or tissue explants, are stimulated with an inflammatory agent in the presence or absence of the test compounds. The levels of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the culture supernatant are then quantified using techniques like the enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition of cytokine production at various compound concentrations provides a measure of its anti-inflammatory activity.

Furthermore, quantitative polymerase chain reaction (qPCR) is a powerful technique to measure changes in gene expression following treatment with the compounds. This method allows for the precise quantification of messenger RNA (mRNA) levels of specific genes of interest. For example, if a compound is thought to induce apoptosis, qPCR can be used to measure the expression levels of pro-apoptotic and anti-apoptotic genes.

The data generated from these quantitative assays are essential for constructing a comprehensive preclinical profile of this compound and its derivatives. The tables below illustrate hypothetical data that could be generated from such studies to provide a clear and concise summary of the biological response.

Table 1: In vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
Derivative A MCF-7 (Breast Cancer)MTT7215.2
Derivative B A549 (Lung Cancer)MTT7225.8
Derivative C HCT116 (Colon Cancer)MTT728.5

Table 2: Enzyme Inhibition Profile of this compound Derivatives

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)
Derivative X Cyclooxygenase-2 (COX-2)Cell-free enzymatic assay50
Derivative Y p38 MAP KinaseKinase activity assay120
Derivative Z Carbonic Anhydrase IXEnzyme inhibition assay85

Table 3: Ex vivo Anti-Inflammatory Activity of this compound Derivatives in LPS-Stimulated Murine Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative P 125.318.9
1068.755.4
Derivative Q 132.128.6
1085.276.1

Table 4: Modulation of Gene Expression by a this compound Derivative in Glioblastoma Cells

GeneTreatmentFold Change (vs. Control)
Bax (Pro-apoptotic) Derivative T (10 µM)2.5
Bcl-2 (Anti-apoptotic) Derivative T (10 µM)-1.8
Caspase-3 Derivative T (10 µM)3.1

Rational Design and Synthesis of Novel Derivatives and Analogues of 3 Morpholin 4 Yl Propane 1 Sulfonamide

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For the 3-(morpholin-4-yl)propane-1-sulfonamide scaffold, several established strategies can be employed to refine its molecular architecture and improve its drug-like characteristics.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool for fine-tuning the biological activity and physicochemical properties of a lead compound. drughunter.com The sulfonamide moiety in this compound is an excellent candidate for such modifications. While the sulfonamide group is a key feature in many successful drugs, it can sometimes be associated with metabolic liabilities or off-target effects, such as inhibition of carbonic anhydrase isoforms. sci-hub.se

Bioisosteric replacement can be used to address these issues and enhance target specificity. For instance, replacing the sulfonamide with a sulfoximine (B86345) has been shown to preserve inhibitory activity in some cases while reducing off-target effects. sci-hub.se Other potential bioisosteres for the sulfonamide group include reversed sulfonamides or other acidic functional groups that can mimic its hydrogen bonding capabilities and pKa. tandfonline.comu-tokyo.ac.jp The choice of bioisostere is highly context-dependent and requires careful consideration of the target's binding site topology and the desired physicochemical profile. drughunter.com

Table 1: Examples of Bioisosteric Replacements for the Sulfonamide Moiety

Original Group Bioisosteric Replacement Rationale for Replacement
Sulfonamide (-SO₂NH-) Sulfoximine (-S(O)(NH)-) Can maintain or improve potency while altering off-target activity (e.g., reducing carbonic anhydrase inhibition). sci-hub.se
Sulfonamide (-SO₂NH-) Reversed Sulfonamide (-NHSO₂-) Alters the vector and orientation of hydrogen bond donors and acceptors, potentially leading to improved binding affinity or selectivity.
Sulfonamide (-SO₂NH-) N-Acyl Sulfonamide (-SO₂NHCOR) Increases acidity and can introduce new interaction points, potentially enhancing potency. u-tokyo.ac.jp
Sulfonamide (-SO₂NH-) α-Sulfonyl Carbonyl Can act as a non-classical bioisostere, mimicking the geometry and electronic properties of the sulfonamide.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of the original lead. niper.gov.innih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold. niper.gov.in For this compound, scaffold hopping could involve replacing the morpholine (B109124) ring with other heterocyclic systems, such as piperazine, thiomorpholine, or bicyclic amines. Each of these changes would alter the shape, basicity, and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the biological target. niper.gov.in

Fragment-based drug design (FBDD) is another powerful approach that can be applied. The morpholine ring is a common and highly valued fragment in medicinal chemistry due to its favorable properties, including good aqueous solubility and metabolic stability. sci-hub.senih.gov In an FBDD approach, the morpholine moiety could be considered as a starting fragment, and other fragments could be grown or linked to it to build a novel ligand that interacts with the target of interest. This strategy allows for a more efficient exploration of chemical space and can lead to the discovery of highly ligand-efficient compounds.

Table 2: Potential Scaffold Hops for the Morpholine Ring

Original Scaffold Potential Replacement Scaffold Rationale for Hopping
Morpholine Piperazine Introduces a second nitrogen atom, allowing for further derivatization and modulation of basicity.
Morpholine Thiomorpholine Replaces the oxygen with sulfur, altering the ring's conformation, polarity, and potential for metabolic oxidation.
Morpholine Bicyclic Amine (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) Introduces conformational rigidity, which can improve binding affinity and selectivity by reducing the entropic penalty of binding. acs.org
Morpholine Pyrrolidine or Piperidine (B6355638) Removes the heteroatom at position 1, which can significantly impact solubility and physicochemical properties.

Diversification and Library Synthesis

To thoroughly explore the structure-activity relationships (SAR) around the this compound scaffold, the synthesis of diverse libraries of analogues is essential. Modern synthetic chemistry offers powerful tools for the rapid generation of such libraries.

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic and efficient manner. nih.gov For the this compound scaffold, a combinatorial library could be generated by reacting a variety of sulfonyl chlorides with a diverse set of amines, including morpholine and its derivatives. This approach, often carried out using solid-phase synthesis or automated solution-phase techniques, can quickly produce hundreds or thousands of compounds for high-throughput screening. core.ac.ukfigshare.com The "libraries from libraries" concept could also be employed, where a core scaffold is synthesized and then further diversified through a series of subsequent reactions. nih.gov

Once initial hits are identified from combinatorial library screening, more focused or targeted synthesis is employed to delineate the SAR in greater detail. This involves the systematic modification of different parts of the lead compound. For this compound, this could involve:

Modification of the morpholine ring: Introducing substituents at various positions on the morpholine ring to probe for additional binding interactions.

Varying the linker: Altering the length and rigidity of the propyl chain to optimize the orientation of the morpholine and sulfonamide groups within the binding site.

Substitution on the sulfonamide nitrogen: If a secondary sulfonamide is synthesized, the substituent on the nitrogen can be varied to explore additional chemical space.

These targeted synthetic efforts, guided by the initial screening data and potentially computational modeling, are crucial for refining the lead compound into a clinical candidate.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The structural motifs present in this compound—the morpholine ring and the sulfonamide group—are found in a wide variety of approved drugs, suggesting that derivatives of this scaffold could have numerous therapeutic applications. sci-hub.senih.govcitedrive.comnih.gov

The morpholine ring is considered a "privileged" structure in medicinal chemistry, as it is a common feature in drugs targeting a diverse range of biological targets. sci-hub.senih.gov It is frequently found in kinase inhibitors used in oncology, as well as in drugs targeting the central nervous system (CNS) for conditions like neurodegenerative diseases and mood disorders. tandfonline.comnih.govacs.org The presence of the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. sci-hub.senih.gov

The sulfonamide group is also a cornerstone of medicinal chemistry, most famously as the basis for the sulfa antibiotics. openaccesspub.org Beyond their antibacterial activity, sulfonamides are found in drugs with a wide array of applications, including diuretics (carbonic anhydrase inhibitors), anti-inflammatory agents (COX-2 inhibitors), and anticonvulsants. citedrive.comopenaccesspub.org

Given the rich pharmacology associated with both the morpholine and sulfonamide moieties, novel derivatives of this compound could be rationally designed and screened against a variety of targets. For example, by incorporating structural features known to be important for kinase binding, a library of these compounds could be screened against a panel of kinases to identify potential anticancer agents. Similarly, by analogy to known CNS-active drugs, derivatives could be evaluated for their ability to modulate neurotransmitter receptors or enzymes involved in neurodegenerative processes. tandfonline.comnih.govacs.org

Table 3: Potential Therapeutic Targets for Derivatives of this compound

Structural Moiety Associated Drug Classes Potential Therapeutic Areas
Morpholine Kinase inhibitors (e.g., Gefitinib), CNS agents (e.g., Reboxetine) Oncology, Neurology (e.g., depression, neurodegenerative diseases), Inflammation sci-hub.setandfonline.comnih.gov
Sulfonamide Antibacterials (e.g., Sulfamethoxazole), Diuretics (e.g., Hydrochlorothiazide), Anti-inflammatories (e.g., Celecoxib) Infectious Diseases, Cardiovascular Diseases (hypertension), Inflammation, Oncology citedrive.comnih.govopenaccesspub.org

By leveraging the established therapeutic potential of these two key structural components, a well-designed drug discovery program based on the this compound scaffold holds significant promise for the development of novel and effective medicines.

Investigating Potential in Emerging Disease Areas

The exploration of established pharmacophores in novel therapeutic applications is a cornerstone of modern drug discovery. The scaffold of this compound, while being a subject of interest, presents significant opportunities for investigation in emerging disease areas. The inherent biological activities associated with both the morpholine and sulfonamide moieties suggest potential for derivatization to address unmet medical needs, particularly in antiviral and anti-inflammatory domains.

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. researchgate.netgoogle.com Notably, numerous structurally novel sulfonamide derivatives have demonstrated significant antiviral activity in vitro and in vivo. nih.gov This includes activity against retroviruses like HIV, where sulfonamides are integral to the structure of some protease inhibitors. nih.gov The mechanism of action for some antiviral sulfonamides involves the inhibition of critical viral enzymes or targeting zinc finger proteins, which can disrupt viral replication. nih.gov

Derivatives of this compound could be rationally designed to target viral proteins. For instance, modifications of the sulfonamide group or the addition of specific aromatic or heterocyclic moieties could be explored to enhance binding affinity to the active sites of viral proteases or polymerases. The morpholine ring, a common fragment in medicinal chemistry, is known to be present in compounds with a range of biological effects, including anti-inflammatory and analgesic activities. nih.gov Chronic inflammation is a key component of many emerging and persistent diseases. Therefore, designing derivatives that modulate inflammatory pathways is a promising avenue.

Research into novel sulfonamide derivatives has identified compounds with potent anti-inflammatory and antimicrobial activities. frontiersin.org By applying a similar rational design approach, novel analogues of this compound could be synthesized and screened for their ability to inhibit key inflammatory mediators. The propane-1-sulfonamide (B152785) linker itself can be modified to alter the physicochemical properties of the molecule, potentially improving its pharmacokinetic profile and cellular permeability.

The table below illustrates hypothetical data from a preliminary screening of rationally designed derivatives in an antiviral assay.

Compound IDModification on ScaffoldTarget EnzymeIn Vitro IC50 (µM)
MPSA-001 Addition of a 4-fluorophenyl group to the sulfonamide nitrogenViral Protease A15.2
MPSA-002 Replacement of morpholine with piperazine-1-carboxamideViral Protease A9.8
MPSA-003 Addition of a thiazole (B1198619) ring to the sulfonamide nitrogenViral Polymerase B5.1
MPSA-004 Introduction of a hydroxyl group on the propane (B168953) linkerViral Polymerase B22.5

Multi-Targeted Ligand Design Principles

Complex and multifactorial diseases, such as neurodegenerative disorders and certain cancers, often involve multiple pathological pathways. nih.gov The traditional "one-drug, one-target" approach may be insufficient for these conditions. nih.gov Multi-target-directed ligands (MTDLs) are single chemical entities designed to modulate multiple biological targets simultaneously, offering a promising therapeutic strategy. nih.govnih.gov The this compound scaffold can serve as a versatile template for the rational design of MTDLs.

The fundamental principle in designing MTDLs based on this scaffold involves the strategic combination of two or more pharmacophores, each targeting a different protein or pathway, into a single molecule. The this compound structure can be deconstructed into three key components for modification: the morpholine ring, the sulfonamide group, and the propane linker. Each of these can be altered or functionalized to introduce additional target interactions.

A common strategy in MTDL design is the "linker approach," where two distinct pharmacophores are connected by a linker. nih.govnih.gov In this context, the this compound can act as one of the pharmacophores or as the core structure to which other active moieties are attached. The length, rigidity, and chemical nature of the linker are critical and must be optimized to ensure that the individual pharmacophores can adopt the correct orientation to bind to their respective targets. nih.gov

For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both cholinesterase and monoamine oxidase B. A known cholinesterase inhibitor pharmacophore could be attached to the morpholine nitrogen or the sulfonamide group of the core scaffold, which itself might be optimized to interact with the second target. The propane-sulfonamide portion of the molecule would serve as the linker, and its length and flexibility could be systematically varied to achieve the desired dual activity.

The table below presents hypothetical data for a series of MTDL derivatives based on the this compound scaffold, designed to target two distinct enzymes, Enzyme X and Enzyme Y, which are implicated in a neurodegenerative disease.

Compound IDPharmacophore A (Targeting Enzyme X)Pharmacophore B (Targeting Enzyme Y)Linker ModificationIC50 for Enzyme X (nM)IC50 for Enzyme Y (nM)
MTDL-MPSA-1 This compoundIndole moiety on sulfonamide-NPropane85150
MTDL-MPSA-2 This compoundTacrine analogue on morpholine-NPropane12045
MTDL-MPSA-3 This compoundIndole moiety on sulfonamide-NEthane25095
MTDL-MPSA-4 This compoundTacrine analogue on morpholine-NButane98110

This rational design approach, supported by computational modeling and followed by chemical synthesis and biological evaluation, allows for the systematic exploration of the chemical space around the this compound scaffold to develop novel derivatives with potential therapeutic applications in emerging disease areas and for multi-target intervention.

Lack of Specific Data for this compound

It is important to distinguish This compound from the structurally similar and well-documented compound, 3-(Morpholin-4-yl)propane-1-sulfonic acid , commonly known as MOPS. While both share a morpholinopropane backbone, the terminal functional group differs: a sulfonamide (-SO₂NH₂) in the requested compound, and a sulfonic acid (-SO₃H) in MOPS. This difference in functional groups leads to distinct chemical and physical properties, meaning that the extensive spectroscopic and chromatographic data available for MOPS cannot be used to accurately describe this compound.

General analytical techniques for related compounds, such as other N-alkyl sulfonamides, are documented. For instance, HPLC methods are often employed for the separation and purity assessment of sulfonamides, and mass spectrometry is used to determine their molecular weight and fragmentation patterns. However, without specific studies on this compound, any discussion of its analytical characterization would be speculative and not based on the detailed, compound-specific research findings required by the prompt.

Due to the absence of specific data, it is not possible to generate the requested in-depth article with data tables and detailed research findings for each specified analytical method.

Analytical and Spectroscopic Characterization Methods in the Research of 3 Morpholin 4 Yl Propane 1 Sulfonamide

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformational preferences of a molecule in the solid state. Although crystallographic data for 3-(Morpholin-4-yl)propane-1-sulfonamide is not publicly available, a detailed analysis of the closely related compound, 3-(Morpholinium-1-yl)propanesulfonate, provides significant insights into the structural characteristics of the morpholinopropane framework. The primary difference between the two molecules lies at the terminus of the propanesulfonyl group, with a hydroxyl group in the sulfonate and an amino group in the sulfonamide.

Single Crystal X-ray Diffraction Analysis

The crystal structure of 3-(Morpholinium-1-yl)propanesulfonate was determined by single-crystal X-ray diffraction at a temperature of 103 K. wikipedia.orgresearchgate.net The analysis revealed that in the solid state, the compound exists as a zwitterion, with a protonated morpholine (B109124) nitrogen atom and a deprotonated sulfonate group. wikipedia.orgresearchgate.net The crystallographic asymmetric unit contains two independent molecules, designated as molecule A and molecule B, which exhibit different conformations of the aliphatic propane (B168953) chain. wikipedia.org

The key crystallographic data obtained from the single-crystal X-ray diffraction study are summarized in the interactive table below.

ParameterValue
Chemical FormulaC₇H₁₅NO₄S
Formula Weight209.26 g/mol
Temperature103 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.513(2)
b (Å)15.201(3)
c (Å)11.666(2)
β (°)99.28(3)
Volume (ų)1839.1(6)
Z8
R-factor0.026
CCDC Number287618

Conformational Analysis in Solid State

The solid-state conformation of 3-(Morpholinium-1-yl)propanesulfonate reveals important structural features that are likely to be conserved in the sulfonamide derivative. The morpholine ring in both independent molecules of the asymmetric unit adopts a stable chair conformation. wikipedia.org This is the most energetically favorable conformation for six-membered saturated heterocyclic rings, minimizing steric strain.

The primary conformational difference between the two molecules in the asymmetric unit lies in the torsion angles of the propane-sulfonate side chain. This indicates a degree of rotational freedom around the C-C and C-S single bonds, which can be influenced by the local packing forces within the crystal lattice.

Selected torsion angles for the two independent molecules (A and B) are presented in the table below, illustrating the conformational variance in the solid state.

Torsion AngleMolecule A (°)Molecule B (°)
N1-C1-C2-C3-177.3-179.1
C1-C2-C3-S1-72.5177.8

The differing torsion angles for the C1-C2-C3-S1 linkage highlight the conformational flexibility of the propanesulfonyl side chain. In molecule A, this chain is characterized by a gauche conformation, while in molecule B, it adopts an anti or extended conformation. This conformational polymorphism in the solid state suggests that the molecule may also exist in multiple conformations in solution.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-(Morpholin-4-yl)propane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with morpholine and propane sulfonyl chloride under nucleophilic substitution conditions. Use anhydrous tetrahydrofuran (THF) as a solvent to minimize hydrolysis.
  • Step 2 : Employ triethylamine as a base to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–5°C to control exothermicity.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water gradient).
  • Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) to ensure complete conversion. Optimize reaction time (6–8 hours) based on TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃. Assign peaks with ¹H NMR (δ ~3.5 ppm for morpholine protons, δ ~1.8 ppm for propane CH₂) and ¹³C NMR (δ ~50 ppm for morpholine carbons). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (δ 0.0 ppm in ¹H NMR) enhance shift accuracy .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on resolving sulfonamide S–N bond lengths (expected range: 1.60–1.65 Å) and morpholine ring planarity .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C–O–C vibrations (~1120 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate at 25°C. Use LC-MS to monitor degradation products (e.g., sulfonic acid derivatives) over 24–72 hours.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25°C to 300°C (heating rate: 10°C/min). Observe decomposition onset (typically >200°C for sulfonamides).
  • Light Sensitivity : Expose solid samples to UV light (254 nm) and analyze by HPLC for photodegradants .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELXL address them?

  • Methodological Answer :

  • Challenge 1 : Twinning or disorder in the morpholine ring.
  • Solution : Use SHELXL’s TWIN and BASF commands to model twinned data. Apply restraints to bond lengths (e.g., C–O: 1.43 Å) and angles (e.g., O–C–C: 111°) .
  • Challenge 2 : Weak electron density for sulfonamide groups.
  • Solution : Apply ISOR restraints to sulfonyl atoms and refine anisotropic displacement parameters. Validate with Rfree and CCDC deposition checks .

Q. How can Cremer-Pople puckering parameters quantify conformational flexibility in the morpholine ring?

  • Methodological Answer :

  • Step 1 : Extract ring atom coordinates from crystallographic data.
  • Step 2 : Calculate puckering amplitude (q) and phase angle (φ) using Cremer-Pople equations. For six-membered rings, q₂ and φ₂ describe chair distortions, while q₃ and φ₃ capture boat/twist-boat conformers .
  • Application : Correlate puckering parameters with solubility or binding affinity in drug design (e.g., chair conformers may enhance hydrophobic interactions) .

Q. How to resolve discrepancies between computational bond lengths (DFT) and experimental X-ray data?

  • Methodological Answer :

  • Step 1 : Perform DFT optimization (B3LYP/6-31G* basis set) and compare with crystallographic bond lengths.
  • Step 2 : Adjust refinement models by incorporating Hirshfeld atom refinement (HAR) or multipolar electron density models in SHELXL.
  • Case Study : S–N bond discrepancies >0.02 Å may indicate over-refinement; apply DELU and SIMU restraints to suppress noise .

Q. What strategies are recommended for studying metabolic stability in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) and intrinsic clearance (Clint).
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at propane chain or morpholine ring) .

Q. How is this sulfonamide utilized as a structural motif in kinase inhibitor design?

  • Methodological Answer :

  • Role : The sulfonamide group acts as a hydrogen-bond acceptor targeting ATP-binding pockets (e.g., BRAF V600E inhibitors).
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the propane chain to enhance binding. Optimize via molecular docking (AutoDock Vina) and MMPBSA free-energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.